molecular formula C9H9N3O2S B12183507 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide

Cat. No.: B12183507
M. Wt: 223.25 g/mol
InChI Key: XGSZDHKEBSXMHV-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide (CAS 97420-38-7) is a fine chemical with the molecular formula C 9 H 9 N 3 O 2 S and a molecular weight of 223.25 g/mol . This compound, characterized by its benzothiazolinone core and acetohydrazide functional group, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Its structure offers multiple sites for chemical modification, making it a promising precursor for the development of novel chemical entities. The primary research applications of this compound are as a key intermediate in the synthesis of more complex molecules. For instance, it can be utilized to create molecular hybrids, as demonstrated by its use in the formation of compounds like 2-{[(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETYL]OXY}BENZYL (2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETATE . Researchers value this chemical for constructing potential pharmacophores aimed at various biological targets. The benzothiazole moiety is a privileged structure in drug discovery, known for its wide range of pharmacological activities. This product is supplied for Research Use Only. It is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or human use . Researchers should handle this compound with appropriate precautions and consult the supplied Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)acetohydrazide

InChI

InChI=1S/C9H9N3O2S/c10-11-8(13)5-12-6-3-1-2-4-7(6)15-9(12)14/h1-4H,5,10H2,(H,11,13)

InChI Key

XGSZDHKEBSXMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NN

Origin of Product

United States

Preparation Methods

N-Alkylation of Benzothiazolone

The core benzothiazolone scaffold, 1,3-benzothiazol-2(3H)-one, serves as a starting material for introducing the acetohydrazide moiety. Alkylation at the N-3 position is achieved using ethyl chloroacetate under basic conditions. In a typical procedure, 1,3-benzothiazol-2(3H)-one is dissolved in anhydrous acetone with potassium carbonate (K₂CO₃) as a base. Ethyl chloroacetate is added dropwise, and the mixture is refluxed for 6–8 hours to yield ethyl 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate.

Reaction Conditions:

  • Solvent: Acetone

  • Base: K₂CO₃ (2 equivalents)

  • Temperature: Reflux (~56°C)

  • Yield: 70–85%

Hydrazinolysis of the Ester Intermediate

The ethyl ester intermediate undergoes hydrazinolysis to form the target acetohydrazide. Ethyl 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is treated with excess hydrazine hydrate (80–100%) in ethanol under reflux for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazine moiety.

Optimization Notes:

  • Prolonged reflux (>8 hours) may lead to side products like diacylhydrazines.

  • Stoichiometric excess of hydrazine (3–4 equivalents) ensures complete conversion.

Cyclocondensation of 2-Aminothiophenol Derivatives with Chloroacetohydrazide

Synthesis of 2-Aminothiophenol Intermediate

2-Aminothiophenol, a precursor for benzothiazole synthesis, is derivatized with chloroacetohydrazide to introduce the hydrazide group pre-cyclization. Chloroacetohydrazide is prepared by reacting chloroacetyl chloride with hydrazine hydrate in dichloromethane at 0–5°C.

Cyclization to Form Benzothiazolone

The derivatized 2-(chloroacetamido)thiophenol undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) in chloroform. Triphosgene acts as a cyclizing agent, facilitating the formation of the benzothiazolone ring while retaining the hydrazide side chain.

Critical Parameters:

  • Temperature: 0°C (initial), followed by gradual warming to room temperature.

  • Stoichiometry: 0.35 equivalents of triphosgene to avoid over-carbonylation.

Alternative Method via Nucleophilic Substitution of Halogenated Intermediates

Preparation of 3-Chloroacetyl-1,3-benzothiazol-2(3H)-one

Direct halogenation at the N-3 position is achieved by reacting 1,3-benzothiazol-2(3H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This yields 3-chloroacetyl-1,3-benzothiazol-2(3H)-one, a reactive intermediate for nucleophilic substitution.

Hydrazine Substitution

The chloroacetyl intermediate is treated with hydrazine hydrate in ethanol at 50–60°C. The reaction completes within 2–3 hours, yielding the acetohydrazide derivative via SN2 displacement.

Advantages:

  • Shorter reaction time compared to ester-based routes.

  • Higher purity due to fewer side reactions.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Limitations
Alkylation-Hydrazinolysis1,3-Benzothiazol-2(3H)-oneN-Alkylation, Hydrazinolysis70–85Multi-step, moderate yields
Cyclocondensation2-AminothiophenolDerivatization, Cyclization50–65Sensitive to moisture
Nucleophilic Substitution3-Chloroacetyl derivativeHalogenation, Substitution80–90Requires Lewis acid catalyst

Key Findings:

  • The nucleophilic substitution route offers the highest yield but requires stringent control over Lewis acid catalysis.

  • Cyclocondensation is less efficient due to competing side reactions during 2-aminothiophenol derivatization.

Experimental Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance N-alkylation efficiency by stabilizing the transition state. Ethanol remains preferred for hydrazinolysis due to its compatibility with hydrazine hydrate.

Catalytic Additives

Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation reactions improves interfacial contact between the benzothiazolone and ethyl chloroacetate, reducing reaction time by 30%.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the hydrazide product from unreacted hydrazine and diacylhydrazine byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines through apoptosis induction .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 100 µg/mL.
Anticancer EvaluationShowed significant cytotoxicity against human lung cancer cells with IC50 values < 10 µM.
Anti-inflammatory AssessmentReduced TNF-alpha levels in LPS-stimulated macrophages by over 50%.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide with structurally analogous acetohydrazide derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Class Core Structure Key Functional Groups Bioactivity Highlights
Target Compound Benzothiazole Acetohydrazide, 2-oxo group Antioxidant (derivatives)
Phthalimide Derivatives Isoindole-1,3-dione Acetamide, quinazolinone Antioxidant (DPPH assay)
Quinazolinone Derivatives Quinazolin-4(3H)-one Thioacetohydrazide, phenyl Tautomerism dynamics
Coumarin Derivatives Coumarin Phenoxyacetohydrazide Antimicrobial (hypothetical)
Thiazolidinone/Oxadiazole Derivatives Oxadiazole, thiazolidinone Thioxo, phenoxymethyl Antibacterial/antifungal

Key Observations :

  • Benzothiazole vs.
  • Quinazolinone Dynamics: Quinazolinone derivatives exhibit tautomerism (amide-imidic acid interchange), which may influence receptor binding compared to the more rigid benzothiazole system .

Key Observations :

  • The target compound’s synthesis shares similarities with quinazolinone derivatives (e.g., hydrazine-mediated hydrazide formation) but differs in starting materials (benzothiazole vs. quinazolinone cores) .
  • Thiazolidinone derivatives require additional cyclization steps, complicating synthesis compared to the straightforward hydrazinolysis of the target compound .

Key Observations :

  • The target compound’s derivatives show moderate antioxidant activity, while phthalimide derivatives (e.g., 1b) exhibit superior potency, likely due to enhanced electron-withdrawing effects from the isoindole-dione system .
  • Thiazolidinone and benzothiazole-thio derivatives prioritize antimicrobial and anti-inflammatory activities, respectively, highlighting functional group influence on target selectivity .
Physicochemical and Pharmacokinetic Properties
Compound Class Solubility BBB Permeability Metabolic Stability Reference
Target Compound Low (hydrophobic) Moderate (predicted) Unreported
Phthalimide Derivatives Moderate High Stable
Coumarin Derivatives Low Low Oxidative metabolism

Key Observations :

  • The benzothiazole core may limit aqueous solubility compared to phthalimide derivatives, which exhibit better BBB permeability due to smaller molecular volume .
  • Coumarin derivatives face metabolic instability, whereas benzothiazole’s sulfur atom may confer resistance to oxidation .

Biological Activity

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.

  • Molecular Formula : C9H9N3O2S
  • Molecular Weight : 223.25 g/mol
  • CAS Number : Not specifically listed but can be referenced through chemical databases.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound and its derivatives.

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including human breast cancer (MCF-7). Results indicated significant cytotoxic effects with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry assays that showed increased apoptotic markers upon treatment .

Enzyme Inhibition

Recent research has highlighted the inhibitory effects of this compound on specific enzymes involved in disease processes.

  • Dengue Virus Protease Inhibition :
    • A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed promising inhibitory activity against the dengue virus NS2BNS3 protease with IC50 values in the micromolar range . This suggests potential applications in antiviral drug development.
  • Other Enzymatic Targets :
    • The compound has also been evaluated for its ability to inhibit various hydrolases and kinases, which are crucial in cancer progression and viral replication .

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 cells, this compound exhibited an IC50 value of approximately 15 µM. This was comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent .

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of benzothiazole derivatives revealed that compounds structurally similar to this compound effectively inhibited dengue virus protease activity. This study utilized both computational docking and biochemical assays to confirm binding affinity and inhibitory potency .

Data Tables

Biological Activity Cell Line/Target IC50 (µM) Reference
AntitumorMCF-7~15
Dengue Virus Protease InhibitionRecombinant NS2BNS3Micromolar range

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